molecular formula C8H7ClO4S B1582680 Methyl 3-(chlorosulfonyl)benzoate CAS No. 63555-50-0

Methyl 3-(chlorosulfonyl)benzoate

Cat. No. B1582680
CAS RN: 63555-50-0
M. Wt: 234.66 g/mol
InChI Key: SQIBNKUEUWGZBH-UHFFFAOYSA-N
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Description

Methyl 3-(chlorosulfonyl)benzoate is a chemical compound with the CAS Number: 63555-50-0 . It has a molecular weight of 234.66 . The compound is a white to yellow-brown solid at room temperature .


Molecular Structure Analysis

The IUPAC name for Methyl 3-(chlorosulfonyl)benzoate is methyl 3- (chlorosulfonyl)benzoate . Its Inchi Code is 1S/C8H7ClO4S/c1-13-8(10)6-3-2-4-7(5-6)14(9,11)12/h2-5H,1H3 .


Physical And Chemical Properties Analysis

Methyl 3-(chlorosulfonyl)benzoate is a white to yellow-brown solid at room temperature .

Scientific Research Applications

Efficient Synthesis Methodology

  • Continuous-Flow Diazotization: Methyl 3-(chlorosulfonyl)benzoate can be synthesized efficiently through continuous-flow diazotization, a process that significantly reduces side reactions like hydrolysis, even at high concentrations of hydrochloric acid. This method showcases the utility of flow reactors in controlling parallel side reactions during chemical synthesis (Yu et al., 2016).

Biological Synthesis and Metabolism

  • Role in Fungal Metabolism: Chloromethane, a methyl donor in the biosynthesis of methyl esters of benzoic and furoic acid, demonstrates the involvement of compounds like methyl 3-(chlorosulfonyl)benzoate in primary fungal metabolism. This highlights the potential role of such compounds in natural product synthesis within organisms (Harper et al., 1989).

Chemical Reaction Mechanisms

  • Ester Formation Studies: Investigations into the mechanisms of carboxylic ester formation from carboxylic sulfurous anhydrides have employed compounds like methyl 3-(chlorosulfonyl)benzoate. These studies enhance understanding of reaction pathways and intermediate formations in organic chemistry (Kobayashi & Kiritani, 1966).

Catalytic Applications

  • Catalytic Reduction Studies: Research on the catalytic reduction of esters like methyl benzoate, closely related to methyl 3-(chlorosulfonyl)benzoate, provides insight into the potential use of these compounds in catalytic processes, enhancing our understanding of surface chemistry and reaction mechanisms (King & Strojny, 1982).

Environmental and Microbial Interactions

  • Microbial Hydrolysis Studies: The ability of specific bacterial strains to hydrolyze methyl aromatic esters like methyl benzoate, a compound related to methyl 3-(chlorosulfonyl)benzoate, is crucial for understanding environmental degradation and bioremediation processes (Philippe et al., 2001).

Vibrational Spectroscopy

  • Spectroscopic Analysis: Methyl benzoate, a compound structurally similar to methyl 3-(chlorosulfonyl)benzoate, has been studied as a model compound in IR pulse schemes, which could have implications for the spectroscopic analysis of similar molecules (Maiti, 2014).

Clay Catalysis

  • Clay-Catalyzed Reactions: The conversion of methyl benzoate with ammonia over montmorillonite clay, demonstrating the potential of methyl 3-(chlorosulfonyl)benzoate in similar catalytic processes, offers insights into organic synthesis and catalytic mechanisms (Wali et al., 1998).

Radical Additions and Synthetic Applications

  • Ester Hydrazones in Synthesis: The preparation and decomposition of ester hydrazones, including those of methyl benzoate, reveal the potential of methyl 3-(chlorosulfonyl)benzoate in radical addition reactions and synthetic chemistry applications (Crawford & Raap, 1965).

Novel Chemical Synthesis

  • One-Carbon Radical Equivalent Synthesis: The development of novel one-carbon radical equivalents like cyano(ethoxycarbonothioylthio)methyl benzoate illustrates the potential utility of methyl 3-(chlorosulfonyl)benzoate in innovative synthetic routes (Bagal et al., 2006).

Safety And Hazards

Methyl 3-(chlorosulfonyl)benzoate is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 3-chlorosulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4S/c1-13-8(10)6-3-2-4-7(5-6)14(9,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQIBNKUEUWGZBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8069935
Record name Benzoic acid, 3-(chlorosulfonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8069935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(chlorosulfonyl)benzoate

CAS RN

63555-50-0
Record name Benzoic acid, 3-(chlorosulfonyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63555-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-(chlorosulfonyl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063555500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3-(chlorosulfonyl)-, methyl ester
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Record name Benzoic acid, 3-(chlorosulfonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8069935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-(chlorosulphonyl)benzoate
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URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution (20 mL) of 3-(chlorosulfonyl)benzoyl chloride (2.4 g) in dichloromethane was cooled to 0° C., and pyridine (791 mg) and methanol (320 mg) were added. The reaction mixture was stirred at room temperature for 2 hr, and the solvent was evaporated under reduced pressure. The residue was filtrated, washed with a mixed solvent of ethyl acetate and isopropyl ether, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=9:1→4:1) to give the title compound as a colorless oil (yield 2.17 g, 92%).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
791 mg
Type
reactant
Reaction Step Two
Quantity
320 mg
Type
reactant
Reaction Step Two
Yield
92%

Synthesis routes and methods II

Procedure details

To a solution of 3-chlorocarbonylbenzenesulfonyl chloride (5.0 g, 21 mmol) in THF (100 ml) was added methanol 1.7 ml (42 mmol) and the mixture was stirred at room temperature for 13 hours. After the reaction was completed, the resultant was concentrated under reduced pressure to give 5.14 g (21 mmol) of the titled compound as a pale purple solid. Yield: 100%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
A Freitag, P Prajwal, A Shymanets… - Journal of medicinal …, 2015 - ACS Publications
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HY Lee, AC Tsai, MC Chen, PJ Shen… - Journal of medicinal …, 2014 - ACS Publications
A series of indolylsulfonylcinnamic hydroxamates has been synthesized. Compound 12, (E)-3-(3-((1H-pyrrolo[2,3-b]pyridin-1-yl)sulfonyl)phenyl)-N-hydroxyacrylamide, which has a 7-…
Number of citations: 79 pubs.acs.org
J Li, X Jiang, A Dick, PP Sharma, CH Chen… - Bioorganic & medicinal …, 2021 - Elsevier
The HIV-1 Capsid (CA) is considered as a promising target for the development of potent antiviral drugs, due to its multiple roles during the viral life cycle. Herein, we report the design, …
Number of citations: 3 www.sciencedirect.com
AA Volkov, DI Bugaenko, AV Bogdanov… - The Journal of …, 2022 - ACS Publications
Reactions of acceptor-substituted aryl iodides and bromides with potassium thiocarboxylates under white light irradiation allow for the preparation of S-aryl thioesters including …
Number of citations: 8 pubs.acs.org
F Ujjainwalla, MLEN da Mata, AMK Pennell… - Tetrahedron, 2015 - Elsevier
A variety of functionalised biaryls and heterobiaryls are prepared by intramolecular free radical [1,5]-ipso-substitution using sulfonamide and sulfonate derived tethering chains. The …
Number of citations: 35 www.sciencedirect.com
C Zhao, J Zang, ES Inks, W Xu, CJ Chou… - European Journal of …, 2018 - Elsevier
In the past decade, although research and development of histone deacetylase (HDAC) inhibitors as therapeutic agents have achieved great accomplishments, especially in oncology …
Number of citations: 30 www.sciencedirect.com
M Neumeier - 2020 - epub.uni-regensburg.de
The introductory chapter offers the reader a short overview about the history and most important concepts in photo(redox) catalysis. In the second chapter, the recent advances of a …
Number of citations: 5 epub.uni-regensburg.de
E Armani, A Rizzi, C Capaldi, R De Fanti… - Journal of Medicinal …, 2021 - ACS Publications
In this paper, we report the discovery of dual M 3 antagonist-PDE4 inhibitor (MAPI) compounds for the inhaled treatment of pulmonary diseases. The identification of dual compounds …
Number of citations: 8 pubs.acs.org
JA Spicer, CK Miller, PD O'Connor, J Jose… - European Journal of …, 2017 - Elsevier
The structure-activity relationships for a series of arylsulphonamide-based inhibitors of the pore-forming protein perforin have been explored. Perforin is a key component of the human …
Number of citations: 7 www.sciencedirect.com
M Lamont - eprints.nottingham.ac.uk
Tuberculosis is a worldwide health concern causing 10 illion new cases and 1.4 million deaths annually. Multi-drug resistance is a further issue limiting effective treatment, with the …
Number of citations: 0 eprints.nottingham.ac.uk

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